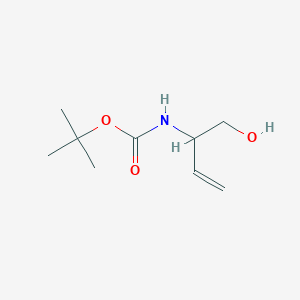

2-(Boc-amino)-3-buten-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1-hydroxybut-3-en-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h5,7,11H,1,6H2,2-4H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYVYNSIWYIWTCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80542776 | |

| Record name | tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169324-82-7 | |

| Record name | tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Boc Amino 3 Buten 1 Ol and Its Stereoisomers

Divergent Synthesis Strategies

Divergent synthesis strategies offer versatile pathways to 2-(Boc-amino)-3-buten-1-ol and its analogs by starting from common precursors and branching out to create structural diversity.

Alkylation and Functionalization of N-Boc-Allylamine Derivatives

One common approach involves the α-alkylation of N-Boc-allylamine. This strategy typically requires the deprotonation of the α-position to the nitrogen atom, followed by reaction with an electrophile. For instance, treatment of N-Boc-allylamine with a strong base like sec-butyllithium (B1581126), followed by transmetalation with zinc chloride, generates a reagent that can react with aldehydes and ketones at the α-position to yield N-Boc-2-amino-3-buten-1-ol derivatives. researchgate.net The use of directing groups, such as the isoquinoline-1-carboxamide (B73039) (IQA) group, in conjunction with palladium catalysis, has also been explored for the C-H alkylation of allylamines with alkyl iodides. mdpi.com

A study demonstrated that the reaction of N-Boc-allylamine with two equivalents of sec-butyllithium and one equivalent of zinc chloride creates a reagent that readily reacts with various aldehydes and ketones to form the corresponding N-Boc-2-amino-3-buten-1-ol derivatives in good yields. researchgate.net

| Aldehyde/Ketone | Product | Yield (%) |

| Benzaldehyde | N-Boc-2-amino-1-phenyl-3-buten-1-ol | 75 |

| Isobutyraldehyde | N-Boc-2-amino-4-methyl-3-buten-1-ol | 68 |

| Acetone | N-Boc-2-amino-2-methyl-3-buten-1-ol | 62 |

| This table showcases the yields of N-Boc-2-amino-3-buten-1-ol derivatives from the reaction of the zincated N-Boc-allylamine with different carbonyl compounds. |

Conversion Pathways from Unsaturated Alcohol Precursors (e.g., 3-Buten-1-ol)

The conversion of unsaturated alcohols like 3-buten-1-ol (B139374) provides another route to the target compound. nih.gov A method for synthesizing 3-buten-1-ol itself involves the palladium-catalyzed reaction of 3,4-epoxy-1-butene with formic acid. google.com Another approach starts from 3-butyn-1-ol, which is hydrogenated to 3-buten-1-ol. google.comorgsyn.org Once 3-buten-1-ol is obtained, it can be converted to this compound. This often involves an amination step on a functionalized derivative of the alcohol. For example, a palladium-catalyzed intramolecular oxy- and amino-alkynylation of non-activated olefins has been reported to produce related heterocyclic structures. epfl.ch

Transformations from Related Amino Alcohol Scaffolds (e.g., 1-Amino-3-buten-2-ol (B77924), 2-Bromobut-3-en-1-ol)

Starting from structurally similar amino alcohols or their derivatives is also a viable strategy. For instance, 1-amino-3-buten-2-ol can be a precursor. chemspider.comnih.gov The synthesis of 1-amino-3-buten-2-ol itself can be achieved through methods like the reductive amination of 3-buten-2-one. Once obtained, the Boc protecting group can be introduced onto the amino group.

Another precursor, 2-bromobut-3-en-1-ol, can be synthesized and then subjected to a nucleophilic substitution with a Boc-protected amine source to yield the desired product. nih.gov

Asymmetric Synthesis Approaches for Enantiomerically Enriched this compound

The demand for enantiomerically pure compounds in pharmaceuticals and other applications has driven the development of asymmetric synthetic methods.

Chiral Auxiliaries and Ligand-Directed Diastereoselective Synthesis

Chiral auxiliaries play a crucial role in directing the stereochemical outcome of a reaction. u-tokyo.ac.jpdokumen.pub In the context of synthesizing this compound, a chiral auxiliary can be attached to the N-Boc-allylamine backbone. Subsequent diastereoselective reactions, such as alkylation, can then be performed. researchgate.net For example, N-allylimines bearing a chiral auxiliary have been used to achieve stereocontrol in alkylation reactions. researchgate.net The use of chiral ligands in metal-catalyzed reactions can also induce diastereoselectivity.

Transition Metal-Catalyzed Asymmetric Allylic Amination

Transition metal-catalyzed asymmetric allylic amination (AAA) is a powerful tool for the enantioselective formation of C-N bonds. nih.gov Palladium-catalyzed AAA has been extensively studied and applied to the synthesis of chiral allylic amines. organic-chemistry.orgtdx.catacs.org This approach often involves the reaction of an allylic substrate, such as an allylic carbonate or epoxide, with a nitrogen nucleophile in the presence of a chiral palladium catalyst.

A notable example is the palladium-catalyzed dynamic kinetic asymmetric transformation (DYKAT) of vinyl epoxides, which can produce 2-amino-3-buten-1-ol derivatives with high enantioselectivity. rsc.org The choice of ligand is critical for achieving high levels of stereocontrol. For instance, Trost ligands have been successfully employed in these reactions. rsc.org Nickel-catalyzed asymmetric allylic alkylation of β-ketoesters using allylic amines has also been reported, demonstrating the versatility of transition metals in this field. researchgate.net

| Catalyst System | Substrate | Product | ee (%) |

| [Pd(η³-C₃H₅)Cl]₂ / (R,R)-DACH-naphthyl Trost ligand | Vinyl epoxide | (S)-2-amino-3-buten-1-ol derivative | >95 |

| Ni(0)-BIPHEP | N-protected-4-vinyloxazolin-2-one | L-vinylglycine precursor | High |

| This table highlights the high enantioselectivities achieved in transition metal-catalyzed asymmetric amination reactions leading to precursors of or structurally related to this compound. |

Enantioselective Ring-Opening Reactions of Vinyl Epoxides

The enantioselective ring-opening of epoxides is a powerful method for creating two adjacent stereocenters. thieme-connect.de When applied to meso-epoxides, this desymmetrization strategy can transform simple, achiral starting materials into valuable chiral intermediates. thieme-connect.deresearchgate.net The reaction of an epoxide with an amine nucleophile, known as aminolysis, directly yields β-amino alcohols. mdpi.com

The core of this method involves activating the epoxide ring with a Lewis acid catalyst, making it more susceptible to nucleophilic attack by an amine. mdpi.com For vinyl epoxides, the regioselectivity of the amine attack is crucial for obtaining the desired 1,2-amino alcohol architecture. The use of chiral catalysts allows for the enantioselective synthesis of these compounds. For instance, a homochiral metal-organic framework has been utilized as a catalyst for the enantioselective ring-opening of meso-epoxides with aromatic amines, achieving good yields and enantiomeric excess (ee) values up to 89%. nih.gov Yttrium chloride (YCl₃) has also been shown to be an efficient catalyst for the regioselective ring-opening of various epoxides with amines under solvent-free conditions, although asymmetric versions are still under investigation. mdpi.com

| Catalyst System | Epoxide Substrate | Amine Nucleophile | Product | Yield (%) | ee (%) | Reference |

| Chiral Metal-Organic Framework | meso-Epoxide | Aromatic Amine | α-Hydroxyamine | Good | Up to 89 | nih.gov |

| YCl₃ (1 mol%) | Aromatic/Aliphatic Epoxide | Aromatic/Aliphatic Amine | β-Amino Alcohol | Good-Excellent | N/A | mdpi.com |

| Gallium Heterobimetallic Complex | meso-Epoxide | Phenolic Nucleophile | β-Hydroxy Ether | High | High | thieme-connect.de |

Organocatalytic Strategies for Vicinal Aminoalcohol Synthons

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metal catalysts. Vicinal amino alcohols and their derivatives can be synthesized using various organocatalytic approaches. thieme.de One notable strategy is the proline-catalyzed Mannich reaction, which can use hydroxyacetone (B41140) as a donor component to produce α-hydroxy-β-amino ketones. thieme-connect.com These products are valuable precursors to 1,2-amino alcohols. thieme-connect.com

Furthermore, certain vicinal amino alcohols themselves can act as efficient organocatalysts. acs.org For example, leucinol and valinol have been identified as highly effective catalysts for the cross-aldol reaction between isatins and acetone, demonstrating high enantioselectivity. acs.orgnih.gov Another powerful organocatalytic method involves the asymmetric oxa-1,3-dipolar cycloaddition of ketones with trifluoroethylamine-derived azomethine ylides, catalyzed by cinchona-derived bifunctional thiourea (B124793) catalysts. rsc.org This reaction provides chiral CF₃-containing oxazolidines with excellent diastereoselectivities and enantioselectivities, which can then be converted to the corresponding 1,2-amino alcohols. rsc.org

| Organocatalyst | Reaction Type | Substrates | Product | Yield (%) | ee (%) | dr | Reference |

| Leucinol | Cross-Aldol Reaction | Isatin, Acetone | 3-Hydroxyindolone | High | 95 | N/A | acs.orgnih.gov |

| Cinchona-derived thiourea | oxa-1,3-dipolar cycloaddition | Ketone, Azomethine ylide | Chiral CF₃-oxazolidine | 58-98 | 98 | >20:1 | rsc.org |

| Proline | Mannich Reaction | Aldehyde, Hydroxyacetone | α-hydroxy-β-amino ketone | Good | High | N/A | thieme-connect.com |

Stereoselective Hydroaminomethylation and Oxy-aminomethylation of Alkenes

The direct functionalization of alkenes represents a highly atom-economical approach to complex molecules. uni-koeln.de Stereoselective hydroaminomethylation and oxy-aminomethylation are powerful strategies for the synthesis of amines and amino alcohols from readily available olefin starting materials. thieme-connect.deuni-koeln.de

Hydroaminomethylation introduces both a hydrogen and an aminomethyl group across the double bond. A copper-catalyzed asymmetric formal hydroaminomethylation of alkenes using N,O-acetals has been developed, providing access to chiral β-stereogenic amines with high yields and excellent enantioselectivity. chinesechemsoc.org While many methods focus on 1,3-amino alcohol synthesis, these strategies are foundational. For instance, a Brønsted acid-catalyzed three-component oxy-aminomethylation of styrenes with trioxane (B8601419) and sulfonamides or carbamates yields 1,3-oxazinanes, which are precursors to 1,3-amino alcohols. uni-koeln.deresearchgate.net A highly enantioselective hetero-Diels-Alder reaction of olefins with in situ generated N-Boc-formaldimine, catalyzed by confined Brønsted acids, also provides access to enantioenriched precursors of 1,3-amino alcohols. uni-koeln.deuni-koeln.de

While these methods typically yield 1,3-amino alcohols or β-branched amines, the underlying principles of activating an alkene for concurrent C-N and C-O (or C-H) bond formation are relevant to the broader challenge of synthesizing substituted amino alcohols like this compound.

| Reaction Type | Catalyst | Substrates | Product Type | Yield | ee (%) | Reference |

| Asymmetric Hydroaminomethylation | Copper/Chiral Ligand | Vinylarene, N,O-acetal | Chiral β-branched alkylamine | High | Excellent | chinesechemsoc.org |

| Oxy-aminomethylation | HPF₆ (Brønsted acid) | Styrene, sym-trioxane, Sulfonamide | 1,3-Oxazinane | Moderate-Good | N/A | uni-koeln.deresearchgate.net |

| Hetero-Diels-Alder | Confined Brønsted Acid | Olefin, N-Boc-formaldimine (in situ) | Enantioenriched Oxazinanone | High | High | uni-koeln.deuni-koeln.de |

| General Hydroaminomethylation | Acid-mediated | Unactivated Alkene, Amine | Amine | Good | N/A | researchgate.net |

Protecting Group Chemistry in the Context of this compound Synthesis

In multi-step organic synthesis, protecting groups are essential for temporarily masking a reactive functional group to prevent it from reacting while transformations occur elsewhere in the molecule. organic-chemistry.orgwikipedia.org The synthesis of this compound involves two key functional groups—an amine and an alcohol—that often require protection.

The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines. It transforms the nucleophilic and basic amine into a non-nucleophilic carbamate (B1207046), which is stable under a wide range of reaction conditions, particularly basic, reductive, and oxidative conditions. organic-chemistry.org The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. A key advantage of the Boc group is its lability under acidic conditions (e.g., trifluoroacetic acid), which allows for its selective removal without affecting other acid-sensitive groups if carefully planned. organic-chemistry.org

In a synthetic route, the choice of protecting groups for the amine and alcohol functionalities must be "orthogonal," meaning one can be removed without affecting the other. organic-chemistry.org For example, if the amine is protected as a Boc carbamate (acid-labile), the alcohol could be protected as a silyl (B83357) ether (fluoride-labile) or a benzyl (B1604629) ether (removable by hydrogenolysis). This strategy allows for the selective deprotection and subsequent reaction at either the amine or the alcohol position. Recently, novel carbamate protecting groups like the periodate-cleavable aminobutanol (B45853) carbamate (Aboc group) have been developed, expanding the toolbox for chemoenzymatic synthesis. nih.gov

A typical sequence for synthesizing a protected amino alcohol might involve esterification of an amino acid, protection of the amino group, reduction of the ester to the alcohol, and finally, deprotection. google.com The stability and selective removal of the Boc group are critical throughout such a sequence. organic-chemistry.orgpressbooks.pub

Advanced Chemical Transformations and Derivatizations of 2 Boc Amino 3 Buten 1 Ol

Olefin Functionalization Reactions

The carbon-carbon double bond in 2-(Boc-amino)-3-buten-1-ol is a key site for a variety of functionalization reactions, allowing for the introduction of new atoms and functional groups, often with a high degree of stereochemical control.

Oxidative Cleavage and Stereoconservative Transformations

Oxidative cleavage of the terminal alkene in this compound provides a direct route to valuable chiral α-amino aldehydes or carboxylic acids, depending on the reaction conditions. Ozonolysis is a primary method for this transformation. libretexts.org The reaction proceeds through the formation of an unstable molozonide, which then rearranges to a more stable ozonide intermediate. libretexts.org Subsequent workup with a reductive agent (like dimethyl sulfide (B99878) or triphenylphosphine) yields the corresponding aldehyde, while an oxidative workup (using hydrogen peroxide) affords the carboxylic acid. libretexts.org

A crucial aspect of these transformations is the preservation of the stereocenter at the C2 position. The reactions are generally stereoconservative, meaning the configuration of the chiral center is retained in the product. organic-chemistry.org This is critical for the synthesis of enantiomerically pure compounds. organic-chemistry.org

Table 1: Oxidative Cleavage of Alkenes

| Reaction | Reagents | Product Type |

|---|---|---|

| Ozonolysis (Reductive Workup) | 1. O₃ 2. Me₂S or PPh₃ | Aldehyde |

| Ozonolysis (Oxidative Workup) | 1. O₃ 2. H₂O₂ | Carboxylic Acid |

This table summarizes common oxidative cleavage reactions applicable to the alkene in this compound.

Hydrofunctionalization Reactions (e.g., Hydrogenation, Hydroboration)

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another group across the double bond.

Hydrogenation: The catalytic hydrogenation of the alkene in this compound leads to the corresponding saturated compound, 2-(Boc-amino)butan-1-ol. This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). Asymmetric hydrogenation using chiral catalysts can also be employed to introduce new stereocenters with high enantioselectivity. google.com

Hydroboration-Oxidation: The hydroboration of the terminal alkene with reagents like borane-THF complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation with alkaline hydrogen peroxide, results in the anti-Markovnikov addition of water across the double bond. scilit.comtandfonline.com This converts this compound into 2-(Boc-amino)butane-1,4-diol. The use of the Boc protecting group is advantageous in this reaction, as it is stable under the reaction conditions and leads to excellent yields of the resulting amino alcohol. scilit.comtandfonline.com Copper-catalyzed hydroboration has also been shown to be an effective method for producing 1,2- and 1,3-amino alcohols from protected allylamines. acs.org

Table 2: Hydrofunctionalization Reactions

| Reaction | Reagents | Product |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | 2-(Boc-amino)butan-1-ol |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 2-(Boc-amino)butane-1,4-diol |

This table outlines key hydrofunctionalization reactions for this compound.

Halogenation and Halofunctionalization

The double bond of this compound can undergo halogenation by reacting with elemental halogens such as bromine (Br₂) or chlorine (Cl₂). This reaction proceeds through a cyclic halonium ion intermediate, leading to the anti-addition of two halogen atoms across the double bond to form a dihalo-derivative.

Halofunctionalization reactions, where a halogen and another nucleophile are introduced, are also possible. For instance, in the presence of water, a halohydrin can be formed. These reactions provide a pathway to further diversify the structure of the parent molecule.

Amine-Centered Reactivity and Derivatives

The Boc-protected amine group is central to another class of transformations, either through its deprotection to reveal the primary amine or by direct reactions that modify the carbamate (B1207046).

Deprotection Strategies for the Boc Group and Amine Derivatization

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in basic and nucleophilic conditions, as well as during hydrogenolysis. organic-chemistry.orgrsc.org Its removal, or deprotection, is typically achieved under acidic conditions. fishersci.co.uk

Common deprotection strategies include:

Strong Acids: Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in solvents like dioxane or ethyl acetate (B1210297) are standard methods. rsc.orgmcours.net

Lewis Acids: Reagents such as zinc bromide (ZnBr₂), tin(IV) chloride (SnCl₄), and trimethylsilyl (B98337) iodide (TMSI) can also effect Boc deprotection. fishersci.co.ukmcours.net

Milder Acidic Conditions: Aqueous phosphoric acid has been reported as a mild and environmentally friendly option for removing the Boc group. organic-chemistry.org

Other Methods: Other reported methods include the use of oxalyl chloride in methanol, which offers a mild alternative for deprotection at room temperature. rsc.orgrsc.org

Once deprotected, the resulting primary amine in 2-amino-3-buten-1-ol is a potent nucleophile and can be readily derivatized through reactions such as alkylation, acylation, and sulfonylation to generate a wide array of new compounds.

Table 3: Common Boc Deprotection Reagents

| Reagent Class | Examples |

|---|---|

| Strong Acids | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) |

| Lewis Acids | Zinc bromide (ZnBr₂), Trimethylsilyl iodide (TMSI) |

| Mild Acids | Aqueous phosphoric acid |

This table presents a selection of common reagents for the deprotection of the Boc group.

Formation of Amides, Ureas, and Carbamates

The amine functionality of this compound, typically after deprotection, is a key handle for the synthesis of amides, ureas, and carbamates.

Amides: The free amine can be coupled with carboxylic acids to form amides. This reaction is often facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or uronium-based reagents like HATU and HBTU. masterorganicchemistry.com Alternatively, the amine can react with more reactive carboxylic acid derivatives like acyl chlorides or anhydrides. masterorganicchemistry.com

Ureas: Urea derivatives can be synthesized by reacting the deprotected amine with isocyanates. organic-chemistry.orgnih.gov One-pot syntheses from Boc-protected amines have also been developed, where an isocyanate is generated in situ. organic-chemistry.orgnih.gov Symmetrical ureas can be formed by reacting the amine with phosgene (B1210022) or its equivalents, such as N,N'-carbonyldiimidazole (CDI). nih.gov

Carbamates: Carbamates can be formed by reacting the deprotected amine with chloroformates or by the reaction of Boc-protected amines with alcohols under specific catalytic conditions. nih.govorganic-chemistry.org A novel method describes the direct conversion of Boc-protected amines into carbamates using lithium tert-butoxide, avoiding the need for hazardous reagents. nih.gov

Table 4: Compound Names

| Compound Name |

|---|

| This compound |

| 2-(Boc-amino)butan-1-ol |

| 2-(Boc-amino)butane-1,4-diol |

| 2-amino-3-buten-1-ol |

| 9-borabicyclo[3.3.1]nonane |

| Acetic anhydride |

| Acetone |

| Acetyl chloride |

| Ammonia |

| Benzophenone |

| Borane |

| Borane-methyl sulfide |

| Bromine |

| But-2-ene-1-ol |

| Carbon dioxide |

| Carbon monoxide |

| Carbonyl sulfide |

| Chlorine |

| Chlorosulfonyl isocyanate |

| Dicyclohexylborane |

| Di-tert-butyl dicarbonate (B1257347) |

| Dichloromethane |

| Dicyclohexylcarbodiimide |

| Diethyl carbonate |

| Dimethoxypropane |

| Dimethyl sulfide |

| Dimethyl sulfoxide (B87167) |

| 1,4-Dioxane |

| Disiamylborane |

| Ethanol |

| Ethyl acetate |

| Ethylene carbonate |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |

| Glucose |

| Glycerol |

| Glycine |

| HATU |

| HBTU |

| Hydrochloric acid |

| Hydrogen peroxide |

| Iodic acid |

| Iodine |

| Isobutanol |

| Isopropenyl acetate |

| L-alanine |

| L-leucine |

| L-phenylalanine |

| Lithium di-isopropylamide |

| Methanol |

| Methylamine |

| Montmorillonite K10 |

| N,N'-Carbonyldiimidazole |

| N,N-dimethyl(2-vinylbenzyl)amine |

| Oxalyl chloride |

| Palladium on carbon |

| Periodic acid |

| Phenylisocyanate |

| Phosgene |

| Phosphoric acid |

| Pinacolborane |

| Platinum oxide |

| Potassium permanganate (B83412) |

| Pyridine |

| Silica gel |

| Sodium amide |

| Sodium azide |

| Sodium carbonate |

| Sodium cyanate |

| Sodium nitrite |

| Sodium t-butoxide |

| Sulfuric acid |

| tert-butyl alcohol |

| tert-butyl acetate |

| Tetrahydrofuran |

| Thionyl chloride |

| Tin(IV) chloride |

| Toluene |

| Trifluoroacetic acid |

| Trifluoromethanesulfonyl anhydride |

| Trimethylsilyl iodide |

| Triphenylphosphine (B44618) |

| Urea |

| Water |

Cyclization Reactions Involving the Amino Group

The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of this compound significantly influences its reactivity. The Boc group is an electron-withdrawing group that decreases the nucleophilicity of the amino group, making its direct participation in cyclization reactions challenging without prior deprotection. organic-chemistry.org Typically, the Boc group is removed under acidic conditions to liberate the free amine, which can then readily participate in various intramolecular cyclization reactions.

Once deprotected, the resulting amino alcohol can undergo cyclization. For instance, intramolecular cyclization can lead to the formation of various heterocyclic structures, which are prevalent in many biologically active compounds. The specific outcome of the cyclization is often directed by the reaction conditions and the presence of other functional groups within the molecule or in other reactants. These reactions are crucial in diversity-oriented synthesis for creating libraries of macrocyclic compounds. cam.ac.uk For example, the deprotected amine can act as a nucleophile, attacking an electrophilic center within the same molecule to form a cyclic amine. The presence of the adjacent hydroxyl group and the double bond provides multiple avenues for designing cascade reactions that can lead to complex polycyclic systems.

While direct cyclization involving the Boc-protected amine is not common, it can be involved in more complex, multi-step synthetic strategies. For example, the entire this compound unit can be incorporated as a building block in the synthesis of larger macrocycles. researchgate.net In such cases, the Boc-protected amine is carried through several synthetic steps before a final deprotection and cyclization step.

Hydroxyl Group Transformations

The primary hydroxyl group in this compound is a versatile functional handle that can be readily transformed into a variety of other functional groups, significantly expanding the synthetic utility of this chiral building block.

Esterification and Etherification for Protection and Diversification

The hydroxyl group can be easily converted into esters and ethers for protection or to introduce new functionalities.

Esterification is a common transformation. For example, the hydroxyl group can be acylated to form esters. This is often a key step in the synthesis of more complex molecules. In one instance, a similar hydroxy benzoic acid building block was subjected to esterification to generate a key intermediate for further coupling reactions. cam.ac.uk

Etherification introduces an ether linkage, which can alter the molecule's properties or provide a connection point for further derivatization. Palladium-catalyzed allylic etherification is a notable method, although it can present challenges in stereoselectivity. rsc.org For instance, attempts to etherify a similar aziridinyl alcohol with 2-halo- or 2-toluenesulfonyloxy-3-butene were not successful in producing significant amounts of the desired branched diallyl ether. rsc.org However, the use of a palladium catalyst with a suitable phosphorus ligand and a base like cesium carbonate can facilitate the reaction. rsc.org The reaction conditions, including the choice of base and the amount of reactants, can be optimized to improve the yield and diastereomeric ratio of the resulting ether. rsc.org

| Reaction | Reagents and Conditions | Product Type | Reference |

| Esterification | Acyl chloride or anhydride, base (e.g., pyridine, triethylamine) | Ester | cam.ac.uk |

| Etherification (Pd-catalyzed) | Allyl acetate, Pd catalyst, phosphorus ligand, base (e.g., Cs2CO3) | Ether | rsc.org |

Oxidation Reactions to Carbonyl Compounds or Carboxylic Acids

The primary alcohol functionality of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehydes: The selective oxidation of a primary alcohol to an aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. A variety of methods are available for this transformation. For example, the Swern oxidation (using dimethyl sulfoxide and oxalyl chloride) or the Dess-Martin periodinane (DMP) are commonly used. Another method involves the use of alkylphosphonic acid anhydrides in the presence of a sulfoxide, which has been shown to be a highly selective method for converting primary alcohols to aldehydes with nearly quantitative yields. google.com For instance, 3-buten-1-ol (B139374) has been successfully oxidized to 3-butenal (B104185) using this method. google.com

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Common reagents for this transformation include potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid). libretexts.org A chromium(VI) oxide-catalyzed oxidation with periodic acid (H5IO6) in wet acetonitrile (B52724) is an efficient method for converting primary alcohols to carboxylic acids in excellent yields. organic-chemistry.org This method is also compatible with adjacent chiral centers, which is relevant for a molecule like this compound. organic-chemistry.org

| Desired Product | Reagent(s) | Typical Conditions | Reference |

| Aldehyde | Alkylphosphonic acid anhydride, DMSO | -30 to +30 °C | google.com |

| Aldehyde | Dess-Martin periodinane (DMP) | Room temperature | thermofisher.com |

| Carboxylic Acid | Potassium permanganate (KMnO4) | Basic, then acidic workup | libretexts.org |

| Carboxylic Acid | CrO3, H5IO6 | Wet acetonitrile | organic-chemistry.org |

Mitsunobu Reactions and Nucleophilic Substitutions

The hydroxyl group of this compound can be a leaving group in nucleophilic substitution reactions, often after activation.

The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a wide range of functional groups, including esters, ethers, and azides, with inversion of stereochemistry at the alcohol carbon. organic-chemistry.orgrsc.org The reaction typically involves an alcohol, a nucleophile (with a pKa generally less than 11), a phosphine (B1218219) (like triphenylphosphine, PPh3), and an azodicarboxylate (like diethylazodicarboxylate, DEAD, or diisopropylazodicarboxylate, DIAD). organic-chemistry.orgnih.gov The triphenylphosphine and DEAD combine to form a phosphonium (B103445) intermediate that activates the alcohol's oxygen, turning it into a good leaving group. organic-chemistry.org This allows for substitution by the nucleophile. organic-chemistry.org This reaction is particularly useful for creating C-N bonds in the synthesis of chiral natural products. rsc.orgnih.gov For instance, a similar compound, 2-(Boc-amino)ethanol, can undergo a Mitsunobu reaction with 2-hydroxybenzonitrile (B42573) in the presence of triphenylphosphine and DIAD to form an ether.

Direct nucleophilic substitution on the hydroxyl group is generally not feasible because hydroxide (B78521) (OH-) is a poor leaving group. libretexts.org To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. This can be achieved by protonation in a strong acid, converting -OH to -OH2+, which can leave as a water molecule. libretexts.org However, many nucleophiles are deactivated in strong acid. libretexts.org A more common strategy is to convert the alcohol into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups for SN2 reactions. libretexts.org

| Reaction | Key Reagents | Key Feature | Reference |

| Mitsunobu Reaction | Triphenylphosphine (PPh3), Diethylazodicarboxylate (DEAD) or similar, Nucleophile | Inversion of stereochemistry | organic-chemistry.orgrsc.org |

| Nucleophilic Substitution | Activation of -OH (e.g., to a sulfonate ester), Nucleophile | Replacement of hydroxyl group | libretexts.org |

Applications of 2 Boc Amino 3 Buten 1 Ol As a Versatile Chiral Building Block

Construction of Complex Acyclic and Cyclic Amino Alcohol Scaffolds

The inherent stereochemistry and functional groups of 2-(Boc-amino)-3-buten-1-ol make it an ideal starting material for the synthesis of more elaborate acyclic and cyclic amino alcohol derivatives. These scaffolds are prevalent in many biologically active molecules and are crucial for the development of new pharmaceuticals.

The vinyl group of this compound can undergo a variety of transformations, such as epoxidation, dihydroxylation, and ozonolysis, to introduce new stereocenters and functional groups. For instance, diastereoselective epoxidation of the double bond, followed by regioselective ring-opening, can lead to the formation of acyclic amino polyols with controlled stereochemistry.

Furthermore, the primary alcohol can be oxidized to an aldehyde, which can then participate in various carbon-carbon bond-forming reactions. The Boc-protected amine provides stability during these transformations and can be deprotected at a later stage for further functionalization.

In the realm of cyclic scaffolds, this compound is a key precursor for the synthesis of substituted pyrrolidines. nih.gov These five-membered nitrogen-containing heterocycles are core structures in numerous natural products and medicinal agents. The synthesis of these structures can be achieved through intramolecular cyclization reactions, often involving the functionalization of the vinyl group. For example, an intramolecular aminooxygenation of an alkene derivative of this compound can yield highly substituted pyrrolidines with excellent diastereoselectivity. nih.gov

A notable application involves a multi-component reaction to generate highly substituted pyrrolidine (B122466) derivatives diastereoselectively. nih.gov This approach can construct up to three new stereogenic centers in a single operation, highlighting the efficiency of using chiral building blocks like this compound. nih.gov

Table 1: Synthesis of Substituted Pyrrolidines

| Entry | Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Diastereomeric Ratio | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenyl dihydrofuran | N-tosyl imino ester | TiCl4, Allyltrimethylsilane | Substituted Pyrrolidine | >95:5 | 72 |

| 2 | Substituted Alkene | N-tosyl sulfonamide | Cu(OTf)2 | 2,5-cis-pyrrolidine | >20:1 | 76-97 |

Synthesis of Nucleoside and Nucleoside Analogues

Nucleoside analogues are a critical class of compounds in medicinal chemistry, with many exhibiting potent antiviral and anticancer activities. nih.gov this compound serves as a valuable chiral precursor for the synthesis of various modified nucleosides, including acyclic and N,O-nucleoside analogues.

Acyclic Nucleosides

Acyclic nucleosides lack the furanose ring of natural nucleosides but often retain biological activity by mimicking the natural substrate of polymerases. The flexible side chain of these analogues can adopt conformations that allow them to bind to the active sites of these enzymes, leading to chain termination and inhibition of viral replication or cancer cell growth.

The synthesis of chiral acyclic nucleosides can be achieved by coupling a nucleobase with a chiral side chain derived from this compound. nih.gov A common strategy involves the Mitsunobu reaction, where the primary alcohol of the butenol (B1619263) derivative is coupled with a nucleobase. nih.gov This method allows for the efficient formation of the crucial carbon-nitrogen bond.

N,O-Nucleoside Analogues

N,O-nucleoside analogues, also known as N,O-acetals, are a class of modified nucleosides where the anomeric carbon is replaced by a nitrogen-oxygen linkage. These compounds have garnered interest due to their potential biological activities. The synthesis of N,O-acetal compounds can be achieved through the oxidative fragmentation of α-amino alcohols, a transformation for which derivatives of this compound are well-suited. rsc.org

Role in Natural Product Synthesis

The enantiopure nature of this compound makes it an excellent starting material for the total synthesis of complex natural products, where precise control of stereochemistry is paramount.

Precursors to Sphingosine (B13886) and Related Lipids

Sphingolipids are a class of lipids containing a backbone of sphingoid bases, the most common of which is sphingosine. taylorandfrancis.com These molecules play crucial roles in signal transduction and cell recognition. taylorandfrancis.com Sphingosine is an 18-carbon amino alcohol with an unsaturated hydrocarbon chain. nih.gov The 2-amino-1,3-diol motif is a key structural feature of sphingosine and its analogues.

The synthesis of sphingosine and its derivatives often relies on the stereoselective construction of this amino alcohol core. beilstein-journals.org Chiral building blocks like this compound can serve as a C4-synthon, providing the correct stereochemistry at the C2 and C3 positions of the final sphingosine molecule. The vinyl group can be elaborated through cross-metathesis or other carbon-carbon bond-forming reactions to install the long hydrocarbon chain.

Table 2: Key Synthetic Transformations in Sphingosine Synthesis

| Starting Material | Key Reaction | Intermediate/Product |

|---|---|---|

| N-Boc-L-serine derivative | Horner-Wadsworth-Emmons coupling | Unsaturated ketone precursor |

| Unsaturated ketone | Diastereoselective reduction | anti-amino alcohol |

Intermediates for Penaresidins and Other Azetidine-Containing Structures

Penaresidins are marine alkaloids that exhibit interesting biological activities and are characterized by a highly functionalized azetidine (B1206935) core. nsf.gov Azetidines are four-membered nitrogen-containing heterocycles that are found in a number of natural products. rsc.org The synthesis of these strained ring systems often presents a significant challenge.

Retrosynthetic analysis of penaresidins reveals a 2-amino-1,3,4-triol scaffold as a key intermediate. This scaffold can be accessed from chiral precursors like this compound. The synthesis involves the stereoselective functionalization of the vinyl group to introduce the additional hydroxyl groups, followed by an intramolecular cyclization to form the azetidine ring. This cyclization is often a crucial and challenging step in the total synthesis of these natural products.

Pharmaceutical Intermediate Synthesis

The chiral scaffold of this compound serves as a valuable starting point for the synthesis of a variety of pharmaceutical intermediates. Its inherent stereochemistry and versatile functional groups—a protected amine, a primary alcohol, and a terminal alkene—allow for its elaboration into complex molecular architectures that are central to numerous therapeutic agents.

Pathways to Anti-β-Hydroxy Amines

The anti-β-hydroxy amine motif is a critical pharmacophore found in a wide array of biologically active molecules. The synthesis of this structural unit from this compound can be strategically achieved through the stereocontrolled introduction of a hydroxyl group and subsequent manipulation of the existing functionalities. A key transformation in this pathway is the Sharpless asymmetric epoxidation of the terminal alkene.

The Sharpless epoxidation allows for the diastereoselective formation of an epoxy alcohol. Depending on the choice of the chiral titanium tartrate catalyst ((+)-DET or (-)-DET), either enantiomer of the resulting epoxide can be selectively synthesized. This step is crucial as it sets the stereochemistry at two adjacent carbon atoms.

Following the epoxidation, the desired anti-β-hydroxy amine can be obtained through the regioselective ring-opening of the epoxide with a suitable nitrogen nucleophile. This SN2 reaction typically proceeds with inversion of configuration at the carbon atom undergoing nucleophilic attack. By carefully selecting the reaction conditions and the nucleophile, the epoxide ring can be opened at the C3 position, leading to the formation of the desired anti-1,2-diamino alcohol derivative. Subsequent functional group manipulations can then yield the target anti-β-hydroxy amine.

A diastereoconvergent approach has also been reported for the synthesis of anti-1,2-amino alcohols, which could be adapted for derivatives of this compound. rsc.orgrsc.org This methodology involves a selenium-catalyzed intermolecular C-H amination of homoallylic alcohol derivatives. rsc.orgrsc.org This process allows for the selective formation of a single diastereomer of the product, regardless of the starting material's diastereomeric mixture, by destroying the allylic stereocenter during the reaction. rsc.orgrsc.org

| Reaction Step | Reagents and Conditions | Key Outcome | Stereochemical Control |

| Asymmetric Epoxidation | Ti(OiPr)4, (+)-DET or (-)-DET, TBHP | Formation of a chiral epoxy alcohol | Catalyst-controlled diastereoselectivity |

| Regioselective Ring-Opening | Nitrogen nucleophile (e.g., NaN3 followed by reduction) | Formation of a 1,2-diamino alcohol | SN2 inversion of configuration |

Utility in the Preparation of Specific Drug Candidates and Their Analogues

The versatility of this compound as a chiral building block extends to the synthesis of complex drug molecules and their analogues. Its stereochemically defined structure makes it an attractive precursor for intermediates in the synthesis of high-value pharmaceuticals, including antiviral and anticancer agents.

One significant application lies in the synthesis of the diamino alcohol core of potent HIV-1 protease inhibitors, such as Ritonavir. nih.gov The synthesis of these inhibitors often relies on intermediates that possess a hydroxyethylene dipeptide isostere. nih.gov The core structure of these isosteres, a 1,4-diamino-2-hydroxybutane, can be accessed from this compound. nih.gov The synthetic strategy involves the epoxidation of the alkene followed by a highly regioselective reductive cleavage of the resulting epoxy alcohol. nih.gov This pathway provides access to both C-2 epimers of the diamino alcohol, allowing for the synthesis of a diverse range of inhibitor analogues. nih.gov

Furthermore, the core structure of this compound can be envisioned as a precursor for the synthesis of analogues of the anticancer drug Imatinib (Gleevec). While the direct synthesis of Imatinib from this building block is not reported, its chiral backbone could be incorporated into novel analogues to explore new structure-activity relationships. A flow-based synthesis route developed for Imatinib and its analogues demonstrates the modularity of the synthesis, which could accommodate chiral fragments derived from this compound. researchgate.net

| Drug Candidate/Analogue | Key Intermediate Derived from this compound | Synthetic Transformation | Therapeutic Area |

| HIV Protease Inhibitors (e.g., Ritonavir) | 1-Amino-2-hydroxy-3,4-epoxybutane | Epoxidation and regioselective ring-opening | Antiviral |

| Imatinib Analogues | Chiral amino alcohol fragment | Incorporation into the drug scaffold | Anticancer |

Contribution to Pseudopeptide and Peptidomimetic Design

Pseudopeptides and peptidomimetics are designed to mimic the structure and function of natural peptides while exhibiting improved pharmacological properties, such as enhanced stability and bioavailability. This compound is a valuable precursor for the synthesis of key structural motifs found in these modified peptides, particularly hydroxyethylene dipeptide isosteres.

Hydroxyethylene isosteres are non-hydrolyzable mimics of the peptide bond and are integral components of many protease inhibitors. The synthesis of these isosteres can be achieved from this compound through a stereoselective pathway involving Horner-Emmons olefination, stereoselective reduction, and syn-epoxidation to yield enantiomerically pure 1-amino-2-hydroxy-3,4-epoxybutanes. nih.gov These epoxy alcohols are key intermediates that can be further elaborated into the desired hydroxyethylene dipeptide isosteres. nih.gov

Another important application is in the synthesis of statine (B554654) and its analogues. researchgate.net Statine is an unusual amino acid that is a component of the natural product pepstatin, a potent inhibitor of the aspartic protease pepsin. The synthesis of statine can be accomplished using a general syn-amino alcohol building block, which can be derived from this compound. researchgate.net This highlights the utility of this chiral precursor in accessing non-proteinogenic amino acids for the construction of complex peptidomimetics.

| Peptidomimetic Component | Synthetic Intermediate from this compound | Key Synthetic Steps | Application |

| Hydroxyethylene Dipeptide Isostere | 1-Amino-2-hydroxy-3,4-epoxybutane | Horner-Emmons olefination, reduction, epoxidation | Protease inhibitors |

| Statine Analogues | syn-Amino alcohol building block | Epoxidation, ring-opening, and further functionalization | Aspartic protease inhibitors |

Mechanistic Insights and Computational Studies in 2 Boc Amino 3 Buten 1 Ol Chemistry

Elucidation of Reaction Mechanisms in Stereoselective Syntheses

The stereochemical outcome of reactions involving 2-(Boc-amino)-3-buten-1-ol is often dictated by the specific mechanism at play. For instance, in the synthesis of related chiral amino alcohols, the stereoselective construction of the 2-amino-1,3-diol moiety is a critical step. beilstein-journals.org One common strategy involves the stereoselective aminohydroxylation of allylic carbamates, often catalyzed by transition metals like osmium. beilstein-journals.org

In the synthesis of pinane-based 2-amino-1,3-diols, the aminohydroxylation of an allylic carbamate (B1207046) intermediate using potassium osmate(VI) was found to be highly stereoselective. beilstein-journals.org This reaction proceeds to give a diexo-fused tricyclic oxazolidin-2-one ring system exclusively. beilstein-journals.org The mechanism likely involves the formation of an osmate ester intermediate, with the stereochemistry directed by the existing chiral scaffold of the pinane (B1207555) skeleton.

Another key mechanistic aspect is the ring-opening of azetidinium ions. In syntheses involving these intermediates, the regioselectivity of the nucleophilic attack is crucial. For example, the ring opening of 2-substituted-3-azetidinols is highly regioselective. 2-methyl substituted compounds open via cleavage of the N-C4 bond, while 2-phenyl substituted compounds cleave the N-C2 bond stereospecifically with inversion of configuration at C2. researchgate.net These outcomes are rationalized by the nucleophilic ring opening of the corresponding azetidinium ions, where electronic and steric factors of the substituents direct the approach of the nucleophile. researchgate.net

Deuterium labeling studies have also been employed to probe the mechanisms of reactions such as carboamination and carboetherification, revealing that despite differences in stereoselectivity, these reactions often proceed through very similar mechanistic pathways. umich.edu

Computational Modeling of Reactivity, Regioselectivity, and Stereoselectivity

Computational methods, particularly Density Functional Theory (DFT), have proven invaluable in understanding the reactivity, regioselectivity, and stereoselectivity observed in the chemistry of allylic alcohols and their derivatives. DFT calculations can be used to model transition state structures and evaluate their relative energies, providing a quantitative basis for observed selectivities.

For example, in the epoxidation of chiral allylic alcohols with peroxy acids, DFT calculations at the B3LYP/6-31G* level of theory have been used to investigate the transition structures. acs.org These studies help to determine whether a spiro or planar "butterfly" transition state is favored, which in turn dictates the facial selectivity of the epoxidation. acs.org The relative stability of these transition states can be influenced by factors such as the basis set used in the calculation, entropy, and solvent effects. acs.org

Computational modeling has also shed light on the regioselectivity of reactions. In the ene reaction of nitrosocarbonyl intermediates with allylic alcohols like 3-methyl-2-buten-1-ol, the orientation of the attack (Markovnikov vs. anti-Markovnikov) is influenced by the steric bulk of the nitrosocarbonyl reagent. researchgate.net Computational studies can model the different possible approaches and predict the most likely reaction pathway.

Furthermore, DFT calculations have been used to understand the mechanism of C-H amination reactions, revealing stepwise Alder-ene reaction pathways followed by concerted chemrxiv.org-migrations. acs.org

Understanding Catalyst-Substrate Interactions in Catalytic Systems

In catalytic stereoselective syntheses, the interaction between the catalyst and the substrate is paramount in determining the reaction's outcome. These interactions can be elucidated through a combination of experimental and computational techniques.

In the asymmetric addition of diethylzinc (B1219324) to aldehydes catalyzed by N-substituted β-amino alcohols, the structure of the catalyst, particularly the substituents on the stereogenic centers, has a profound impact on the enantioselectivity. acs.org Ligands with bulky groups at the carbinol stereocenter and smaller groups alpha to the nitrogen atom generally exhibit the best catalytic activity and enantioselectivity. acs.org This suggests a specific geometric arrangement in the catalyst-substrate complex that favors the formation of one enantiomer over the other.

Cation-π interactions have also been identified as a crucial factor in substrate recognition and catalysis. nih.gov In the enzymatic hydroxylation of γ-butyrobetaine by BBOX, an aromatic cage in the active site recognizes the positively charged trimethylammonium group of the substrate. nih.gov Studies with substrate analogues where the nitrogen is replaced by phosphorus or arsenic have shown that while these analogues are still substrates, their efficiency decreases with the increasing size of the atom (N+ > P+ > As+). nih.gov This highlights the importance of the precise geometry and electronic nature of the catalyst-substrate interaction.

In some catalytic systems, the location of the substrate relative to the catalyst can determine the reaction outcome. For instance, a coordination cage catalyst can exhibit different activities depending on whether the substrate is bound inside the cage cavity or interacts with its exterior surface. nih.gov While cavity binding can lead to significant rate accelerations, it can also result in inhibition if the substrate's geometry is unfavorable for the reaction or if the transition state cannot be accommodated. nih.gov Exterior-surface catalysis, on the other hand, can be effective and more general, relying on weaker but still significant interactions to bring the substrate and reactive species together. nih.gov

Kinetic and Thermodynamic Considerations for Key Transformations

The feasibility and outcome of chemical transformations are governed by both kinetic and thermodynamic factors. Kinetic studies can provide information on reaction rates and the factors that influence them, while thermodynamic considerations determine the relative stability of reactants, intermediates, and products.

Kinetic constants for hydrogen transfer reactions involving chiral organogermanes have been measured, providing insight into their reactivity. acs.org These studies have shown that the stereoselectivity of reactions such as hydrogermylation can be highly dependent on the structure of the germanium hydride. acs.org

Thermodynamic stability also plays a role in the regioselectivity of reactions. For example, in the ene reactions of nitrosocarbonyl intermediates, the formation of the thermodynamically more stable product is often favored. researchgate.net Computational studies can be used to calculate the relative energies of different products and thus predict the likely outcome of a reaction under thermodynamic control.

Emerging Research Directions and Future Perspectives for 2 Boc Amino 3 Buten 1 Ol

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of more efficient and sustainable synthetic pathways to 2-(Boc-amino)-3-buten-1-ol is driven by the principles of green chemistry. A notable published route involves the preparation of its enantiomers, (2R)- and (2S)-2-amino-3-buten-1-ol, starting from D- and L-N-Boc-protected methionine, respectively. acs.org However, traditional multi-step syntheses often suffer from drawbacks such as low atom economy and the use of stoichiometric reagents that generate significant waste.

Future research is focused on overcoming these limitations. For instance, while the Mitsunobu reaction is a powerful tool for constructing C-N bonds in similar amino alcohol structures, it classically relies on stoichiometric amounts of reagents like triphenylphosphine (B44618) and dialkyl azodicarboxylates, leading to poor atom economy. rsc.org The development of a catalytic Mitsunobu reaction is considered a major goal to improve the sustainability of such transformations. rsc.org Research into alternative routes that minimize protecting group manipulations and reduce the number of synthetic steps is crucial for making the production of this compound more economically viable and environmentally friendly. acs.org

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity and Atom Economy

Achieving high enantioselectivity is paramount for the application of this compound in pharmaceuticals and other life science fields. The exploration of novel catalytic systems is at the heart of this endeavor. Asymmetric synthesis strategies are being developed to replace classical resolution methods, which are inherently limited to a 50% theoretical yield. researchgate.net

Transition metal catalysis offers powerful solutions. For example, asymmetric hydrogenation using ruthenium (Ru) or rhodium (Rh) complexes with chiral ligands like BINAP can be employed to control the stereochemistry during synthesis. Similarly, palladium-catalyzed intramolecular allylic amination is a known strategy for creating related chiral heterocycles and could be adapted for intermediates in the synthesis of this compound derivatives. beilstein-journals.org A key metric for evaluating these new systems is atom economy, a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. skpharmteco.comrsc.org Addition reactions are considered highly atom-economical as they incorporate all reactant atoms into the product. rsc.org

| Catalytic Approach | Catalyst/Ligand Example | Potential Advantage | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | Ru/Rh-BINAP | High enantioselectivity in creating chiral centers. | |

| Catalytic Mitsunobu Reaction | Organophosphorus catalysts | Improves atom economy over traditional stoichiometric methods. | rsc.org |

| Palladium-Catalyzed Allylic Amination | Pd(PPh₃)₄ | Efficient C-N bond formation for related structures. | beilstein-journals.orgacs.org |

| Organocatalysis | Cinchona alkaloids, Thioureas | Metal-free catalysis, often with high stereocontrol. | researchgate.net |

Expansion of Applications in Medicinal Chemistry Beyond Current Uses

The carbamate (B1207046) group is a crucial structural feature in many approved drugs, valued for its ability to enhance metabolic stability and modulate interactions with biological targets. acs.org The Boc-protected amine in this compound makes it an attractive building block in medicinal chemistry.

A significant application has been demonstrated in the synthesis of nucleoside analogues. Specifically, (2R)- and (2S)-2-amino-3-buten-1-ol have been used to react with 2-fluoro-O⁶-(trimethylsilylethyl)-2'-deoxyinosine to create N²-adducted guanosine (B1672433) derivatives. acs.org These modified nucleosides are vital tools for studying DNA damage and repair mechanisms.

Future applications could extend to the synthesis of macrocycles and peptidomimetics, which are of great interest in drug discovery. acs.orgnih.gov The vinyl group offers a handle for further functionalization or for incorporation into larger scaffolds via reactions like ring-closing metathesis. Furthermore, the amino alcohol motif is a key component of many bioactive molecules, including protease inhibitors. acs.org The introduction of unique structural elements, such as the adamantane (B196018) cage, into drug candidates is a known strategy to improve pharmacological properties, a concept that could be applied to derivatives of this compound. researchgate.net

Integration into Materials Science and Supramolecular Chemistry

The distinct functional groups of this compound provide opportunities for its integration into materials science and supramolecular chemistry. The terminal alkene is a particularly useful functional group for polymerization and surface modification.

One promising area is its use in "photoclick chemistry." nih.gov Light-triggered reactions, such as the nitrile imine-alkene cycloaddition, allow for precise spatiotemporal control over the formation of new bonds. The butenyl group of this compound could serve as the alkene component in such reactions, enabling its covalent attachment to polymers, surfaces, or biomolecules in a controlled manner. nih.gov This could be used to create novel hydrogels, functionalized nanoparticles, or patterned surfaces.

In supramolecular chemistry, the hydrogen-bonding capabilities of the alcohol and the Boc-protected amine can be exploited to direct the self-assembly of larger structures. uvic.ca These non-covalent interactions could be used to form well-ordered aggregates, liquid crystals, or organogels, with properties dictated by the chirality and chemical structure of the monomeric unit.

Biocatalytic Approaches for Synthesis and Derivatization

Biocatalysis is emerging as a powerful and sustainable alternative to traditional chemical synthesis. acs.org Enzymes operate under mild conditions (ambient temperature and neutral pH), often in aqueous media, and exhibit exceptional chemo-, regio-, and stereoselectivity. acs.orgucl.ac.uk These features can reduce the need for protecting groups and minimize waste, aligning perfectly with the principles of green chemistry. acs.org

For the synthesis of this compound, ketoreductases (KREDs) could be employed for the asymmetric reduction of a corresponding β-amino ketone precursor, a strategy known to produce chiral alcohols with high enantiomeric and diastereomeric purity. researchgate.net Transaminases (TAs) offer another route, capable of converting a ketone into a chiral amine, which could then be further processed. ucl.ac.uk

For derivatization, hydrolases like lipases and proteases are particularly versatile. unipd.it They can catalyze the selective acylation of the primary alcohol, allowing for kinetic resolution of a racemic mixture or the introduction of new functional groups. The reversal of this reaction, ester synthesis in organic solvents, is also well-established. unipd.it

| Biocatalytic Approach | Enzyme Class | Application | Reference |

|---|---|---|---|

| Asymmetric Reduction | Ketoreductase (KRED) | Stereoselective synthesis of the chiral alcohol from a ketone precursor. | researchgate.net |

| Asymmetric Amination | Transaminase (TA) | Synthesis of the chiral amine from a ketone, creating a key intermediate. | ucl.ac.uk |

| Kinetic Resolution / Derivatization | Lipase / Protease | Enantioselective acylation of the alcohol group for resolution or functionalization. | unipd.it |

Green Chemistry Principles in the Production and Utilization of this compound

The future of chemical manufacturing for compounds like this compound is intrinsically linked to the adoption of green chemistry principles. colab.wsunibo.it The goal is to design processes that reduce or eliminate the use and generation of hazardous substances.

The principles most relevant to this compound include:

Waste Prevention and Atom Economy : Shifting from stoichiometric reagents to catalytic systems is the most effective way to improve atom economy and reduce waste. skpharmteco.comcolab.ws

Catalysis : The use of highly efficient and selective catalysts, whether they are transition metals, organocatalysts, or enzymes, is superior to the use of stoichiometric reagents. acs.orgcolab.ws Catalytic processes reduce energy consumption and waste generation. ucl.ac.uk

Safer Solvents and Auxiliaries : Future research will focus on replacing hazardous organic solvents with greener alternatives, such as water or bio-based solvents, particularly in biocatalytic processes. ucl.ac.ukunibo.it

Energy Efficiency : Conducting reactions at ambient temperature and pressure, a hallmark of biocatalysis, significantly reduces the energy demand of synthetic processes. acs.org

Use of Renewable Feedstocks : While current routes may rely on petrochemical starting materials, future research could explore pathways from bio-renewable sources to further enhance the sustainability profile of this compound. colab.ws

By integrating these principles, the chemical community can ensure that the production and use of this compound are not only scientifically advanced but also environmentally responsible.

Q & A

Q. What are the standard synthetic routes for preparing 2-(Boc-amino)-3-buten-1-ol, and how can reaction conditions be optimized to preserve the alkene functionality during synthesis?

The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to a pre-existing amino alcohol precursor. For example, coupling 3-buten-1-ol derivatives with Boc-protected amines via carbodiimide-mediated reactions (e.g., using PyBOP or DCC) under anhydrous conditions preserves the alkene . Key optimizations include:

- Temperature control : Maintaining temperatures below 25°C to prevent undesired alkene isomerization or polymerization.

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) minimizes side reactions due to their inertness.

- Catalyst use : Avoiding transition metals that could hydrogenate the double bond.

Q. How can the stereochemical integrity of this compound be maintained during purification, and what analytical techniques confirm enantiomeric purity?

To preserve stereochemistry:

- Use chiral stationary phase chromatography (e.g., Chiralpak AD-H) for separation .

- Avoid prolonged exposure to acidic/basic conditions during workup.

Analytical methods include: - Chiral HPLC : Resolves enantiomers using columns like Daicel CHIRALCEL OD-H .

- Polarimetry : Measures optical rotation (e.g., 98% ee as reported for structurally similar Boc-amino alcohols) .

- NMR with chiral shift reagents : Differentiates enantiomers via distinct splitting patterns.

Advanced Research Questions

Q. In cross-coupling reactions involving this compound, how does the Boc-protected amino group influence regioselectivity in transition metal-catalyzed processes?

The Boc group acts as an electron-withdrawing substituent, directing metal catalysts (e.g., Pd or Ni) to the β-position of the alkene. This is critical in Heck or Suzuki couplings, where the Boc group stabilizes transition states through inductive effects. For example, in Pd-catalyzed allylic amination, the Boc group enhances nucleophilic attack at the allylic carbon adjacent to the amino group .

Q. What are the competing decomposition pathways for this compound under acidic/basic conditions, and how can these pathways be mitigated?

- Acidic conditions : Boc deprotection via cleavage of the carbamate group (e.g., using trifluoroacetic acid), potentially followed by alkene protonation or hydration.

- Basic conditions : Base-induced elimination of the hydroxyl group, forming a conjugated diene.

Mitigation strategies : - Use buffered deprotection (e.g., HCl/dioxane at 0°C) to limit acid strength.

- Employ protecting groups for the hydroxyl (e.g., TBS or acetate) during Boc removal .

Q. How does the allylic hydroxyl group in this compound affect its reactivity in nucleophilic substitutions compared to non-allylic analogs?

The allylic hydroxyl group increases susceptibility to β-elimination due to conjugation with the alkene. For example, in SN2 reactions, the hydroxyl’s proximity can lead to competing elimination pathways, forming 1,3-dienes. To prevent this:

- Protect the hydroxyl with acid-labile groups (e.g., tert-butyldimethylsilyl).

- Use mild bases (e.g., DIPEA) instead of strong bases like NaH .

Data Contradiction Analysis

Q. Conflicting reports on the stability of this compound in long-term storage: How can researchers reconcile these discrepancies?

Literature may conflict due to variations in:

- Storage conditions : Moisture accelerates Boc hydrolysis. Anhydrous storage at -20°C in argon extends stability.

- Impurity profiles : Trace acids/bases in solvents (e.g., DCM) can degrade the compound. Purity >95% (as per catalog specifications) reduces decomposition risks .

Resolution : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to establish shelf-life under specific conditions.

Methodological Recommendations

Q. Designing multi-step syntheses using this compound: What sequence optimizes yield while minimizing side reactions?

- Step 1 : Introduce Boc protection early to shield the amine.

- Step 2 : Functionalize the alkene (e.g., epoxidation) before modifying the hydroxyl group.

- Step 3 : Final deprotection under mild acidic conditions (e.g., TFA in DCM at 0°C) .

Q. Handling air-sensitive intermediates derived from this compound: Best practices for inert atmosphere techniques.

- Use Schlenk lines or gloveboxes for moisture-sensitive steps.

- Purge solvents with argon and store over molecular sieves.

- Monitor reactions via in-situ FTIR to minimize exposure .

Safety and Compliance

- PPE : Impervious gloves (e.g., nitrile), safety glasses, and lab coats are mandatory due to acute toxicity (Category 3) .

- Waste disposal : Neutralize acidic/basic waste before incineration to prevent Boc-related toxic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.